(3,5-Diethoxy-4-methoxy-phenyl)-methanol
Description
(3,5-Diethoxy-4-methoxy-phenyl)-methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with ethoxy groups at the 3- and 5-positions, a methoxy group at the 4-position, and a hydroxymethyl (-CH2OH) group at the benzylic position. The compound’s substituent arrangement suggests high lipophilicity compared to simpler methoxy- or hydroxy-substituted analogs, which may influence solubility and biological interactions .
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3,5-diethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H18O4/c1-4-15-10-6-9(8-13)7-11(16-5-2)12(10)14-3/h6-7,13H,4-5,8H2,1-3H3 |
InChI Key |
BOVQMVKKJOYTNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OCC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenyl ring significantly impacts molecular properties. Below is a comparative analysis with key analogs:
Key Observations:
- Lipophilicity : The diethoxy groups in the target compound likely increase lipophilicity compared to analogs with fewer alkoxy groups (e.g., methoxy-only derivatives). This could enhance membrane permeability in biological systems.
- Reactivity : The primary alcohol group in the target compound is more reactive toward oxidation or esterification than secondary alcohols (e.g., isoxazole-containing analogs in ).
- Melting Points: Ketone derivatives (e.g., acetophenones in ) exhibit higher melting points (97–110°C) due to stronger dipole-dipole interactions, whereas benzyl alcohols like the target compound may have lower melting points owing to reduced crystallinity.
Functional Group Reactivity
- Alcohol vs. Ketone: The hydroxymethyl group in the target compound can undergo esterification or oxidation to a carboxylic acid, whereas acetophenones (e.g., ) participate in nucleophilic additions.
- Electron-Donating Substituents : Ethoxy and methoxy groups activate the aromatic ring toward electrophilic substitution, contrasting with electron-withdrawing groups (e.g., Cl in ), which deactivate the ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
